molecular formula C17H14ClN3O2S B2920210 N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2-chlorobenzamide CAS No. 783318-35-4

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2-chlorobenzamide

Cat. No. B2920210
CAS RN: 783318-35-4
M. Wt: 359.83
InChI Key: NERVUMPWNAROJF-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities . A large number of therapeutic agents are synthesized with the help of benzothiazole nucleus .


Synthesis Analysis

Benzothiazoles can be synthesized through various methods. One common method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .


Molecular Structure Analysis

The molecular structure of benzothiazole compounds can vary greatly depending on the specific compound. For example, one compound, 3-{2-[(1,3-benzothiazol-2-ylamino)oxy]-2-oxoethyl}-1,3-benzothiazol-2(3H)-one, has a molecular weight of 357.412 .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to have diverse chemical reactivity. They have been used in the synthesis of a variety of other compounds, including benzimidazoles, benzothiazoles, and quinazolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole compounds can vary greatly depending on the specific compound. Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .

Mechanism of Action

The mechanism of action of benzothiazole compounds can vary depending on the specific compound and its biological activity. For example, some benzothiazole derivatives have been found to interfere with glutamate neurotransmission in biochemical, electrophysiological, and behavioral experiments .

Safety and Hazards

The safety and hazards associated with benzothiazole compounds can vary depending on the specific compound. For example, N-Ethyl-1,3-benzothiazol-2-amine has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

The future directions of research into benzothiazole compounds are likely to continue to focus on their potential biological and pharmacological properties. These compounds have special significance in the field of medicinal chemistry due to their remarkable pharmacological potentialities .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-12-6-2-1-5-11(12)16(23)19-10-9-15(22)21-17-20-13-7-3-4-8-14(13)24-17/h1-8H,9-10H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERVUMPWNAROJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(=O)NC2=NC3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2-chlorobenzamide

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